Antibacterial agent 106

Antibacterial MIC Multidrug Resistance

This phenylthiazole (compound 8) features an azetidine-containing lipophilic tail conferring validated oral bioavailability—rapid 15-min absorption and sustained ~12-h plasma levels—properties absent in structural analogs. It demonstrates potent activity against MDR Gram-positive pathogens including MRSA, achieving 99.7% intracellular MRSA clearance in macrophages, with strong antibiofilm efficacy against S. aureus and S. epidermidis. As the lead compound from a focused medicinal chemistry campaign to improve drug-likeness, it is the essential benchmark for phenylthiazole SAR studies and ideally suited for oral dosing in rodent models of systemic or deep-seated MRSA infections. Substituting with uncharacterized phenylthiazole analogs cannot replicate its validated PK/PD profile.

Molecular Formula C20H24N6S
Molecular Weight 380.5 g/mol
Cat. No. B12418497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 106
Molecular FormulaC20H24N6S
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=C(C=C2)C#CCCN3CCC3)C(=NN=C(N)N)C
InChIInChI=1S/C20H24N6S/c1-14-18(15(2)24-25-20(21)22)27-19(23-14)17-9-7-16(8-10-17)6-3-4-11-26-12-5-13-26/h7-10H,4-5,11-13H2,1-2H3,(H4,21,22,25)/b24-15+
InChIKeyRDVMZGPFIHEJNA-BUVRLJJBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 106 (Compound 8): A Potent, Orally Active Phenylthiazole for Multidrug-Resistant Gram-Positive Pathogens


Antibacterial agent 106, also known as compound 8, is a synthetic phenylthiazole antibiotic with a molecular weight of 380.51 g/mol and the formula C20H24N6S [2]. It is distinguished by its potent, orally active antibiofilm activity against a panel of multi-drug resistant (MDR) Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) [1]. The compound was identified as the most effective derivative in a series of metabolically stable phenylthiazole scaffolds designed to improve pharmacokinetic properties [1].

Why Antibacterial Agent 106 Cannot Be Substituted by Generic Phenylthiazole Analogs


Within the phenylthiazole class, minor structural modifications critically impact both potency and pharmacokinetic (PK) profile. Antibacterial agent 106 (compound 8) was specifically engineered with an azetidine-containing lipophilic tail to overcome the poor physicochemical properties and suboptimal PK behavior of earlier lead compounds [1]. This specific design confers a unique combination of high anti-MRSA activity, rapid oral absorption, and sustained plasma concentration, which are not conserved across its structural analogs [1]. Therefore, substituting with a structurally similar but functionally uncharacterized phenylthiazole risks losing the validated oral bioavailability and potent antibiofilm efficacy demonstrated for compound 8.

Quantitative Differentiation of Antibacterial Agent 106: Evidence-Based Advantages for Scientific Procurement


Superior In Vitro Potency Against Multidrug-Resistant Gram-Positive Panel

Antibacterial agent 106 (compound 8) was identified as the most potent derivative in its series, demonstrating a potent antibacterial effect against a panel of 15 multi-drug resistant (MDR) Gram-positive pathogens, including strains of Staphylococcus aureus, Streptococcus pneumoniae, Staphylococcus epidermidis, and enterococci [1]. In contrast, other alkynyl derivatives in the same study showed only modest or no activity, highlighting the critical role of the azetidine ring in conferring high potency [1].

Antibacterial MIC Multidrug Resistance Gram-Positive

Near-Complete Eradication of Intracellular MRSA in Macrophages

Antibacterial agent 106 demonstrates exceptional efficacy against intracellular reservoirs of infection, a critical barrier to clinical cure. It was found to be highly effective in clearing 99.7% of intracellular methicillin-resistant S. aureus (MRSA) harbored inside macrophages [1]. This activity is a key differentiator, as many conventional antibiotics have poor cell penetration and cannot effectively target intracellular pathogens.

Intracellular Infection MRSA Macrophage Antibiofilm

Validated Oral Bioavailability with Rapid Onset and Sustained Plasma Levels

The strategic structural modifications of compound 8 translated into a favorable in vivo pharmacokinetic profile. In rat studies, compound 8 demonstrated rapid oral absorption, reaching therapeutic plasma concentrations within 15 minutes (Tmax = 15 min) and maintaining an effective plasma concentration for approximately 12 hours [1][2]. This profile is a significant improvement over earlier, more lipophilic phenylthiazole leads, which suffered from poor PK [1].

Oral Bioavailability Pharmacokinetics In Vivo PK/PD

Low Cytotoxicity Profile Against Human Cells

A critical parameter for any antibacterial candidate is its selectivity for bacterial over human cells. Antibacterial agent 106 demonstrates a favorable safety window, with a CC50 value greater than 128 μg/mL against human Caco-2 intestinal cells after 48 hours of exposure [1]. While direct comparator data from the same study is not available in this context, this high CC50 value, in conjunction with its potent antibacterial activity, suggests a wide therapeutic index.

Cytotoxicity Safety Profile Selectivity Index CC50

Optimized Research Applications for Antibacterial Agent 106 Based on Validated Performance Data


In Vivo Efficacy Studies in Systemic MRSA Infection Models

Given its potent activity against a broad panel of MDR Gram-positive pathogens [1] and its validated oral bioavailability with rapid absorption and sustained plasma levels [1], compound 8 is an ideal candidate for use in in vivo rodent models of systemic or deep-seated MRSA infections. Its ability to be administered orally simplifies dosing procedures and better mimics a desired clinical route of administration compared to IV-only agents.

Investigating and Targeting Intracellular Bacterial Reservoirs

The demonstrated ability of compound 8 to achieve a 99.7% clearance of intracellular MRSA in macrophages [1] makes it a powerful tool for studying the pathophysiology of persistent and recurrent infections. It can be used to dissect the mechanisms of intracellular survival and to evaluate the efficacy of therapeutic strategies aimed at eradicating these protected bacterial niches, a context where many standard-of-care antibiotics fail.

Biofilm-Associated Infection Research

Antibacterial agent 106 was specifically noted as a good candidate for biofilm-related infections, such as those caused by S. epidermidis and S. aureus [1]. Its potent antibiofilm activity makes it a valuable reagent for studies on biofilm formation, structure, and dispersal, as well as for testing combination therapies against mature biofilms on medical devices or tissue surfaces.

Structure-Activity Relationship (SAR) and Chemical Derivatization Studies

As the most effective compound from a focused medicinal chemistry campaign to improve the drug-likeness of phenylthiazoles [1], compound 8 serves as a critical benchmark for further SAR studies. Researchers can use it as a reference standard to evaluate the antibacterial activity and PK properties of new derivatives, providing a direct comparator for assessing improvements in potency, solubility, or metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 106

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.